molecular formula C16H11BrN2O2 B4933502 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione

5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione

Cat. No. B4933502
M. Wt: 343.17 g/mol
InChI Key: MOBPQYBXANVINJ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BBPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the imidazolidinedione family and has a molecular weight of 383.28 g/mol. In

Mechanism of Action

5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its effects through various mechanisms. It has been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for the growth and proliferation of cancer cells. 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. In addition, 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to inhibit the production of nitric oxide and prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. In addition, 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to reduce the levels of glucose and cholesterol in diabetic rats.

Advantages and Limitations for Lab Experiments

5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to be stable under various conditions, making it a suitable candidate for long-term studies. However, 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has some limitations for lab experiments. Its solubility in water is relatively low, making it difficult to administer in aqueous solutions. In addition, 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has several potential future directions for research. One possible direction is the development of new antimicrobial agents based on 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione. Another direction is the exploration of 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione's potential as a cancer treatment. 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione's anti-inflammatory effects also make it a promising candidate for the treatment of various inflammatory diseases. In addition, further research is needed to explore the potential side effects of 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione and its optimal dosage for various applications.
Conclusion:
In conclusion, 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione is a promising chemical compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it exhibits antimicrobial, anticancer, and anti-inflammatory properties. 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its effects through various mechanisms, and it has several advantages and limitations for lab experiments. Further research is needed to explore 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione's potential as a new drug candidate for various diseases.

Synthesis Methods

5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized through a simple reaction between 3-bromo-benzaldehyde and phenylhydrazine followed by cyclization with phthalic anhydride. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is relatively high, making it a cost-effective method for the synthesis of 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione.

Scientific Research Applications

5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. In addition, 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. 5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBPQYBXANVINJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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